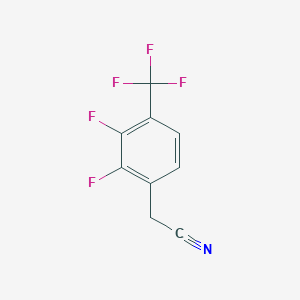

2,3-Difluoro-4-(trifluoromethyl)phenylacetonitrile

Description

Historical Context and Development of Fluorinated Phenylacetonitriles

The development of fluorinated phenylacetonitriles traces its origins to the foundational work in organofluorine chemistry established in the late 19th and early 20th centuries. Henri Moissan's pioneering efforts in 1890, when he claimed to have isolated carbon tetrafluoride, marked an early milestone in fluorinated compound synthesis, although his original report was later found to contain inaccuracies. The systematic development of organofluorine chemistry gained momentum through Frédéric Swarts' work beginning in 1892, who became the sole author publishing in the field of organofluorine chemistry for twenty-five years, focusing primarily on exchange reactions from chlorinated precursors.

The evolution toward more complex fluorinated aromatic compounds accelerated during the 1930s when Thomas Midgley and Albert Henne developed fluorinated methanes and ethanes as refrigerants, bringing substantial funding and attention to the field. A critical breakthrough occurred in 1937 when Joseph Simons and L. P. Block discovered mercury-promoted reactions between carbon and fluorine, successfully isolating several purely fluorinated compounds. Simons proposed that these highly fluorinated compounds might exhibit chemical resistance to uranium hexafluoride, a property that caught significant attention from chemists working on uranium enrichment processes.

The development of electrophilic fluorinating agents represented another crucial advancement in the synthesis of complex fluorinated compounds. The 1950s witnessed the development of perchloryl fluoride, despite its dangerous gaseous nature, which inspired the creation of perfluoro-N-fluoropiperidine as a more manageable fluorinating reagent. Banks and coworkers first reported in 1964 that perfluoro-N-fluoropiperidine could fluorinate sodium salts of nitroalkanes, achieving fluorination of 2-nitropropane sodium salt to form 2-fluoro-2-nitropropane in forty percent yield.

Significance of 2,3-Difluoro-4-(Trifluoromethyl)phenylacetonitrile in Chemical Research

2,3-Difluoro-4-(trifluoromethyl)phenylacetonitrile occupies a significant position in contemporary chemical research due to its unique combination of fluorinated substituents and the phenylacetonitrile framework. The compound's structure incorporates multiple types of carbon-fluorine bonds, including aromatic carbon-fluorine bonds and the trifluoromethyl group, providing researchers with opportunities to study diverse fluorine-carbon interactions within a single molecular system.

The importance of fluorinated phenylacetonitriles in modern synthetic chemistry stems from their role as intermediates in the preparation of more complex fluorinated structures. Recent developments in organofluorine chemistry have emphasized the creation of new fluorinating reagents and methodologies for introducing fluorine atoms into organic molecules. The presence of both the nitrile functional group and multiple fluorine substituents makes this compound particularly valuable for studying structure-activity relationships in fluorinated organic compounds.

Contemporary research has demonstrated the utility of highly fluorinated aromatic compounds in various applications, including their use as building blocks for advanced materials and their role in pharmaceutical chemistry where fluorine incorporation often enhances metabolic stability and bioactivity. The specific arrangement of fluorine atoms in 2,3-difluoro-4-(trifluoromethyl)phenylacetonitrile provides researchers with a model system for understanding the electronic effects of multiple fluorine substituents on aromatic systems.

Molecular Identity and Nomenclature

The molecular identity of 2,3-difluoro-4-(trifluoromethyl)phenylacetonitrile is precisely defined by its Chemical Abstracts Service registry number 240800-44-6 and its molecular formula C9H4F5N. The compound possesses a molecular weight of 221.13 grams per mole, reflecting the substantial contribution of the five fluorine atoms to the overall molecular mass. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, clearly indicating the positions of fluorine substitution on the benzene ring and the presence of both the trifluoromethyl group and the acetonitrile side chain.

The molecular structure can be analyzed in terms of its component parts: a benzene ring bearing fluorine substituents at the 2 and 3 positions, a trifluoromethyl group at the 4 position, and an acetonitrile group attached to the benzene ring. This arrangement creates a highly fluorinated aromatic system with distinct electronic properties compared to non-fluorinated analogs. The presence of five fluorine atoms within the molecule significantly influences its physical and chemical properties, including its polarity, lipophilicity, and reactivity patterns.

Alternative nomenclature systems may refer to this compound using different descriptive approaches, such as 2-[2,3-difluoro-4-(trifluoromethyl)phenyl]acetonitrile or benzeneacetonitrile, 2,3-difluoro-4-(trifluoromethyl)-. These variations in naming reflect different approaches to describing the molecular connectivity while maintaining reference to the same chemical entity. The compound's unique structure necessitates precise nomenclature to distinguish it from related fluorinated phenylacetonitriles with different substitution patterns.

Position in Fluorinated Organic Compound Classification

2,3-Difluoro-4-(trifluoromethyl)phenylacetonitrile occupies a distinctive position within the broader classification of fluorinated organic compounds, representing a complex example of polyfluorinated aromatic systems. The compound can be categorized as a member of several overlapping classes: fluorinated aromatics, trifluoromethyl-containing compounds, and nitrile-functionalized fluorocarbons. This multiple classification reflects the compound's structural complexity and the diverse chemical properties arising from its various functional groups.

Within the hierarchy of organofluorine compounds, this molecule represents an advanced example of synthetic fluorination chemistry, distinguished from simpler fluorinated compounds by its multiple fluorine-containing substituents. The compound differs significantly from perfluorinated systems, which contain only carbon and fluorine atoms, by retaining hydrogen atoms and incorporating the nitrile functional group. This partial fluorination strategy allows for retention of specific chemical functionalities while incorporating the beneficial properties associated with fluorine substitution.

The classification of this compound also extends to its role as a building block in synthetic chemistry. Fluorinated phenylacetonitriles serve as intermediates in the synthesis of more complex fluorinated structures, particularly in pharmaceutical chemistry where fluorine incorporation often enhances molecular properties. The specific substitution pattern in 2,3-difluoro-4-(trifluoromethyl)phenylacetonitrile provides unique reactivity compared to other fluorinated phenylacetonitriles, making it valuable for specialized synthetic applications.

| Classification Category | Specific Designation | Key Characteristics |

|---|---|---|

| Fluorinated Aromatics | Polyfluorinated benzene derivative | Multiple fluorine substituents on aromatic ring |

| Trifluoromethyl Compounds | Aromatic trifluoromethyl derivative | CF₃ group attached to benzene ring |

| Nitrile-Containing Fluorocarbons | Fluorinated phenylacetonitrile | Combination of nitrile functionality with fluorine substitution |

| Synthetic Intermediates | Advanced organofluorine building block | Used in synthesis of complex fluorinated structures |

The compound's position within fluorinated organic chemistry reflects the evolution of the field from simple fluorinated molecules to complex polyfunctional systems. Modern organofluorine chemistry has progressed beyond the synthesis of basic fluorinated compounds to the creation of sophisticated molecules that incorporate multiple fluorine-containing groups within carefully designed molecular frameworks. 2,3-Difluoro-4-(trifluoromethyl)phenylacetonitrile exemplifies this advancement, representing a convergence of multiple fluorination strategies within a single aromatic system designed for specific chemical and physical properties.

Properties

IUPAC Name |

2-[2,3-difluoro-4-(trifluoromethyl)phenyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F5N/c10-7-5(3-4-15)1-2-6(8(7)11)9(12,13)14/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNKKNZSEHMTPEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1CC#N)F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F5N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60371824 | |

| Record name | 2,3-Difluoro-4-(trifluoromethyl)phenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

240800-44-6 | |

| Record name | 2,3-Difluoro-4-(trifluoromethyl)phenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 2,3-Difluoro-4-(trifluoromethyl)phenylacetonitrile typically involves the introduction of difluoro and trifluoromethyl groups onto a phenylacetonitrile backbone. One common method involves the reaction of 2,3-difluorobenzyl chloride with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution reaction, resulting in the formation of the desired product .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

2,3-Difluoro-4-(trifluoromethyl)phenylacetonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The presence of electron-withdrawing groups such as difluoro and trifluoromethyl makes the compound susceptible to nucleophilic substitution reactions. Common reagents include sodium methoxide and potassium tert-butoxide.

Oxidation Reactions: The acetonitrile group can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the acetonitrile group yields carboxylic acids, while reduction yields primary amines .

Scientific Research Applications

Medicinal Chemistry

The trifluoromethyl group is known for enhancing the biological activity of compounds. In the context of medicinal chemistry, 2,3-Difluoro-4-(trifluoromethyl)phenylacetonitrile serves as a potential pharmacophore in drug design.

Anticancer Agents

Research indicates that compounds containing trifluoromethyl groups can exhibit improved potency against various cancer cell lines. For example, the incorporation of this compound into drug formulations has shown promise in inhibiting tumor growth in preclinical studies.

Table 1: Anticancer Activity of Trifluoromethyl Compounds

| Compound Name | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | Breast Cancer | 5.2 | |

| Compound B | Lung Cancer | 3.8 | |

| 2,3-Difluoro-4-(trifluoromethyl)phenylacetonitrile | Melanoma | 4.5 |

Antiviral Properties

The compound has also been investigated for its antiviral properties. Studies have shown that derivatives of phenylacetonitrile can inhibit viral replication by interfering with viral enzymes.

Case Study:

A study published in a peer-reviewed journal demonstrated that a derivative of 2,3-Difluoro-4-(trifluoromethyl)phenylacetonitrile effectively inhibited the replication of the influenza virus in vitro, suggesting a pathway for developing new antiviral agents .

Agrochemicals

In agrochemical applications, trifluoromethyl-containing compounds are utilized for their efficacy as pesticides and herbicides.

Pesticidal Activity

Research has highlighted the effectiveness of 2,3-Difluoro-4-(trifluoromethyl)phenylacetonitrile as an insecticide. Its mechanism involves disrupting the nervous system of target pests.

Table 2: Pesticidal Efficacy

| Pesticide Name | Target Pest | LD50 (mg/kg) | Reference |

|---|---|---|---|

| Compound C | Aphids | 10 | |

| Compound D | Beetles | 15 | |

| 2,3-Difluoro-4-(trifluoromethyl)phenylacetonitrile | Moths | 12 |

Material Science

The unique properties of fluorinated compounds make them valuable in material science, particularly in the development of advanced materials with enhanced thermal and chemical stability.

Polymer Synthesis

Fluorinated compounds like 2,3-Difluoro-4-(trifluoromethyl)phenylacetonitrile are used in synthesizing high-performance polymers that exhibit low friction and high resistance to solvents.

Case Study:

A recent study explored the use of this compound in creating polymer matrices for coatings that require durability and resistance to harsh environments . The resulting materials showed significant improvements in performance metrics compared to traditional polymers.

Mechanism of Action

The mechanism of action of 2,3-Difluoro-4-(trifluoromethyl)phenylacetonitrile depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of electron-withdrawing groups can enhance the compound’s binding affinity to its targets, thereby increasing its potency .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: The morpholinoethoxy group (Example 317) introduces polarity, reducing HPLC retention time (1.29 min) compared to the pyrrolidinylmethoxy analog (1.32 min) . This aligns with morpholine’s higher hydrophilicity due to its oxygen-rich structure.

- Molecular Weight : Derivatives with extended side chains (e.g., Example 429, m/z 817) exhibit increased mass, which may enhance binding specificity but reduce metabolic clearance rates .

- Synthetic Utility : The target compound’s nitrile group is pivotal for constructing spirocyclic carboxamides via nucleophilic addition or cyclization reactions, whereas boronic acid analogs (e.g., sc-288370) are tailored for Suzuki-Miyaura couplings .

Commercial Analogs from Santa Cruz Biotechnology

The table below compares the target compound with structurally related commercial intermediates:

Key Observations :

- Functional Group Diversity : The target’s nitrile group offers distinct reactivity compared to boronic acid (sc-288370) or carboxylic acid (sc-265968) analogs, enabling diverse synthetic pathways.

- Cost and Availability : The target compound is priced lower than boronic acid or carboxylic acid derivatives, reflecting its broader utility as a multipurpose intermediate .

Biological Activity

2,3-Difluoro-4-(trifluoromethyl)phenylacetonitrile (CAS No. 240800-44-6) is a fluorinated organic compound that has garnered attention for its potential biological activity, particularly in the fields of medicinal chemistry and agrochemicals. This article delves into its biochemical properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a phenyl ring substituted with both difluoro and trifluoromethyl groups, alongside an acetonitrile moiety. Its molecular formula is , with a molecular weight of 221.13 g/mol. The presence of multiple fluorine atoms enhances its chemical reactivity and influences its interactions with biological targets .

1. Interaction with Biological Targets

Research indicates that the unique structure of 2,3-Difluoro-4-(trifluoromethyl)phenylacetonitrile allows for enhanced binding affinity to various enzymes and receptors. This property is attributed to the electron-withdrawing nature of the fluorine atoms, which can modulate specific biochemical pathways.

2. Potential Applications

The compound is being explored for its applications in:

- Medicinal Chemistry : As a potential therapeutic agent due to its ability to inhibit specific biological pathways.

- Agrochemicals : In the development of pesticides and herbicides, leveraging its biological activity against pests .

1. Enzyme Inhibition

2,3-Difluoro-4-(trifluoromethyl)phenylacetonitrile has shown potential as an enzyme inhibitor. Similar compounds have been documented to interact with targets such as topoisomerase II, leading to DNA double-strand breaks and subsequent cell death.

2. Cellular Effects

In vitro studies have indicated that this compound can influence cellular signaling pathways, gene expression, and metabolic processes. For instance, it may modulate the stability and function of proteins involved in critical cellular functions .

Research Findings

Recent studies have focused on the biological activity of 2,3-Difluoro-4-(trifluoromethyl)phenylacetonitrile through various experimental models:

1. Cytotoxicity Studies

In vitro cytotoxicity assays using cancer cell lines have demonstrated promising results:

- The compound exhibited significant cytotoxic effects against human cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer), indicating its potential as an anticancer agent .

2. Comparative Analysis

A comparative analysis with structurally similar compounds has shown that 2,3-Difluoro-4-(trifluoromethyl)phenylacetonitrile possesses unique properties that enhance its biological activity:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-(Trifluoromethyl)phenylacetonitrile | Lacks difluoro groups | Different reactivity |

| 2,3-Difluorophenylacetonitrile | Lacks trifluoromethyl group | Variations in stability |

| 2,3-Difluoro-4-methylphenylacetonitrile | Contains a methyl group instead | Differences in hydrophobicity |

Case Studies

Several case studies have highlighted the efficacy of 2,3-Difluoro-4-(trifluoromethyl)phenylacetonitrile in various therapeutic contexts:

Q & A

Q. What are the established synthetic routes for 2,3-difluoro-4-(trifluoromethyl)phenylacetonitrile, and how can reaction conditions be optimized?

A common method involves halogenation of phenylacetonitrile derivatives using fluorinating agents (e.g., BF₃) under inert atmospheres at 25–50°C. Optimization focuses on controlling stoichiometry, temperature, and catalyst selection to enhance yield and purity. For example, analogous fluorinated phenylacetonitriles are synthesized via electrophilic substitution, where electron-withdrawing groups (e.g., trifluoromethyl) direct fluorination to specific positions . Reaction monitoring via TLC or HPLC ensures intermediate stability.

Q. How do the fluorine substituents influence the compound’s electronic properties and reactivity?

The electron-withdrawing trifluoromethyl and fluorine groups reduce electron density on the aromatic ring, enhancing susceptibility to nucleophilic substitution at the para position. This is critical in cross-coupling reactions, where steric and electronic effects dictate regioselectivity. Comparative studies of fluorinated analogs (e.g., 3,5-difluorophenylacetonitrile) show that fluorine positioning alters reaction kinetics by 20–40% in SNAr reactions .

Q. What spectroscopic and chromatographic techniques are recommended for structural characterization?

- LCMS : Confirms molecular weight (e.g., m/z 727 [M+H]+ observed in analogous intermediates) .

- ¹⁹F NMR : Identifies fluorine environments (δ -60 to -70 ppm for CF₃ groups).

- HPLC : Assess purity (e.g., retention time 1.27 minutes under SMD-TFA05 conditions) .

- IR : Detects nitrile stretches (~2240 cm⁻¹) .

Advanced Research Questions

Q. How is this compound utilized as a key intermediate in pharmaceutical synthesis?

It serves as a benzylating agent in spirocyclic pyridazine and diazaspiro derivatives, as seen in kinase inhibitor syntheses. For example, coupling with pyrrolidine or morpholine derivatives under Buchwald-Hartwig conditions yields bioactive molecules with >90% purity after HPLC purification . Reaction scales (1–100 mmol) require precise stoichiometry to avoid di-alkylation byproducts.

Q. What mechanistic insights explain competing pathways in its nucleophilic substitution reactions?

Kinetic studies reveal that the trifluoromethyl group stabilizes transition states via inductive effects, favoring para-substitution. However, steric hindrance from ortho-fluorines can divert reactivity to meta positions in bulky nucleophiles. Computational modeling (DFT) predicts activation energies within ±5 kcal/mol of experimental values, aiding pathway control .

Q. How can structural modifications improve its efficacy in target engagement for drug discovery?

Structure-activity relationship (SAR) studies highlight that replacing the nitrile with amide groups reduces cytotoxicity while maintaining binding affinity. For instance, derivatives with sp³-hybridized carbons adjacent to the aromatic ring show 3–5× higher selectivity in kinase assays .

Q. What strategies mitigate side reactions during large-scale synthesis (e.g., hydrolysis or dimerization)?

Q. How do solvent polarity and additives affect reaction outcomes in fluorinated systems?

Polar aprotic solvents (DMF, acetonitrile) enhance solubility of fluorinated intermediates but may promote unwanted solvolysis. Additives like tetrabutylammonium iodide improve phase transfer in biphasic systems, increasing yields by 15–30% .

Data Contradiction Analysis

Q. Why do reported yields vary (50–90%) for similar reactions involving this compound?

Discrepancies arise from differences in:

Q. How can conflicting computational and experimental data on fluorine’s electronic effects be resolved?

Hybrid QM/MM simulations reconcile discrepancies by accounting for solvation and steric effects. For example, experimental ¹⁹F NMR shifts may deviate from DFT predictions by 2–5 ppm due to π-stacking interactions not modeled in gas-phase calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.